

Physical constants and solubility of Acetobromocellobiose in organic solvents

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Compound of Interest

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Acetobromocellobiose: A Technical Guide to Physical Constants and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetobromocellobiose, formally known as α -D-Cellobiosyl bromide heptaacetate, is a pivotal intermediate in carbohydrate chemistry and glycobiology. As a disaccharide glycosyl halide, its primary role is that of a glycosyl donor, enabling the efficient, single-step introduction of a cellobiose unit into target molecules.^[1] Cellobiose, being the fundamental repeating unit of cellulose, makes **acetobromocellobiose** an invaluable building block for the synthesis of cellulose-related oligosaccharides, glycoconjugates, and other complex molecular architectures.^[1] The seven acetate protecting groups enhance its stability and improve its solubility in organic solvents, facilitating its use in a variety of synthetic applications, including the preparation of substrates for biochemical assays.^[1] This guide provides a consolidated overview of its key physical properties and solubility characteristics in common organic solvents, supported by standardized experimental protocols.

Physical and Chemical Properties

The physical constants of **acetobromocellobiose** are essential for its identification, purification, and application in synthesis. These properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate	[2]
Synonyms	α -D-Cellobiosyl bromide heptaacetate, Acetobromo- α -D-cellobiose	[2][3]
Molecular Formula	C ₂₆ H ₃₅ BrO ₁₇	[2][3]
Molecular Weight	699.45 g/mol	[2][3]
Appearance	White to Off-white Crystalline Solid/Powder	[3]
Melting Point	185-188 °C (More precise) 180-190 °C (Broader range)	[3] [3]
Optical Rotation	Specific value not readily available in surveyed literature. As a chiral molecule, it is optically active.	
CAS Number	14227-66-8	[1][3]

Solubility in Organic Solvents

The acetate protecting groups on the cellobiose backbone significantly enhance its solubility in a range of organic solvents, which is crucial for its role as a reactant in glycosylation reactions. [1] While comprehensive quantitative data is sparse in publicly available literature, its qualitative solubility has been established in several common solvents used for synthesis and purification.

Solvent	Solubility	Notes	Source(s)
Dichloromethane (DCM)	Soluble	Commonly used as a solvent for synthesis and glycosylation reactions.	[1] [3]
Chloroform (CHCl ₃)	Soluble	A common solvent for acetylated carbohydrates.	[3]
Ethyl Acetate (EtOAc)	Soluble	Often used in combination with other solvents for synthesis.	[1] [3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]	[3]
Dimethylformamide (DMF)	Soluble	[3]	
Glacial Acetic Acid	Soluble	Used as a reaction solvent in its synthesis from cellobiose octaacetate.	[1]
Water	Soluble	The compound is noted to be hygroscopic.	[3]
Ethanol	Slightly Soluble	[3]	

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining the equilibrium solubility of a compound in a given solvent due to its simplicity and ability to achieve true thermodynamic equilibrium.[\[4\]](#)

Objective: To determine the saturation concentration of **acetobromocellobiose** in a specific organic solvent at a controlled temperature.

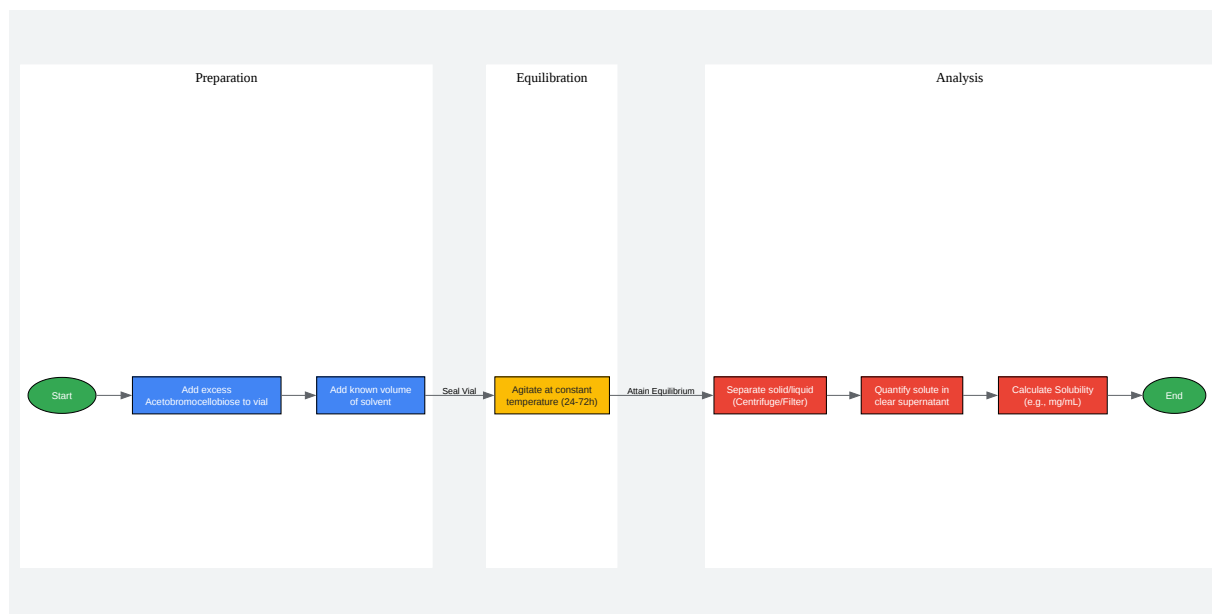
Materials:

- **Acetobromocellobiose**
- Selected organic solvent (e.g., Dichloromethane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, Gravimetric analysis after solvent evaporation)

Procedure:

- Preparation: Add an excess amount of solid **acetobromocellobiose** to a vial. The excess solid is crucial to ensure that saturation is reached.
- Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
- Equilibration: Seal the vial tightly and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.^[4]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

- Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.[4]
- Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Accurately take a known volume of the clear, saturated supernatant and place it into a pre-weighed container.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
 - Alternatively, dilute an accurate aliquot of the supernatant and analyze the concentration using a calibrated analytical method like HPLC.
- Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used. Express the result in units such as g/L or mg/mL.



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Workflow for Shake-Flask Solubility Determination.

Measurement of Optical Rotation

Optical activity is a fundamental property of chiral molecules like **acetobromocellobiose**, referring to their ability to rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this property.^{[5][6]}

Objective: To measure the specific rotation of a solution of **acetobromocellobiose**.

Materials:

- Polarimeter
- Sodium lamp (D-line, 589 nm)

- Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)
- Volumetric flask
- Analytical balance
- Spectroscopic grade solvent (e.g., Chloroform)

Procedure:

- **Solution Preparation:** Accurately weigh a sample of **acetobromocellobiose** and dissolve it in a specific volume of the chosen solvent using a volumetric flask. Calculate the concentration (c) in grams per 100 mL (g/100 mL).[4]
- **Instrument Blank:** Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument to calibrate it; this reading accounts for any rotation caused by the solvent or the cell itself.
- **Sample Measurement:** Rinse and fill the polarimeter cell with the prepared solution of **acetobromocellobiose**, ensuring no air bubbles are present in the light path.
- **Record Rotation:** Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the direction of rotation: clockwise is positive (+) or dextrorotatory, and counter-clockwise is negative (-) or levorotatory.[6]
- **Calculation of Specific Rotation:** Calculate the specific rotation $[\alpha]$ using the following formula:
 - $[\alpha]_{T\lambda} = (100 \times \alpha) / (l \times c)$
 - Where:
 - $[\alpha]$ is the specific rotation.
 - T is the temperature in degrees Celsius (e.g., 25 °C).
 - λ is the wavelength of light (e.g., D for sodium D-line).

- α is the observed rotation in degrees.
- l is the path length of the cell in decimeters (dm).
- c is the concentration in g/100 mL.^[4]
- Reporting: Report the specific rotation including the temperature, wavelength, and solvent used (e.g., $[\alpha]_{25D} + X^\circ$ (c 1.0, CHCl_3)).

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